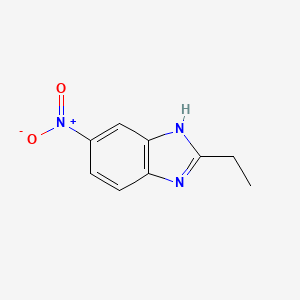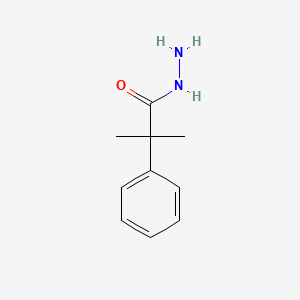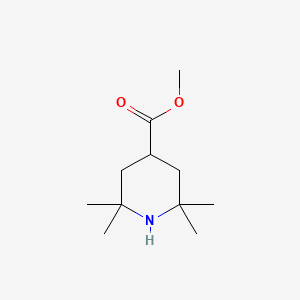
Carnosine, D-
概要
説明
Carnosine, D-: is a dipeptide molecule composed of beta-alanine and histidine. It is naturally found in high concentrations in muscle and brain tissues. Discovered in the early 1900s, carnosine has been extensively studied for its various physiological and biological activities .
作用機序
Carnosine, D-, also known as beta-alanyl-L-histidine, is an endogenous dipeptide that has been extensively studied due to its promising beneficial effects for human health .
Target of Action
Carnosine, D- primarily targets cells in the brain and muscles, where it is synthesized and accumulated . It has been found to interact with neuronal and glial cells , and it also plays a role in the regulation of immune cells, including macrophages and microglia .
Mode of Action
Carnosine, D- exerts its effects through a multimodal mechanism of action. It has antioxidant, anti-inflammatory, and anti-aggregate activities . It also acts as a pH buffer, helping to maintain the pH balance within cells . Furthermore, it has been found to modulate the endogenous antioxidant system .
Biochemical Pathways
Carnosine, D- is involved in several biochemical pathways. It has been shown to change the expression of bcl-2, bax, NF-kB, and MN-SOD genes and alter the NMDA-induced activation profile of ERK ½, JNK, and MAPK kinase cascades . It also plays a role in the metabolism of reactive oxygen and nitrogen species .
Pharmacokinetics
The pharmacokinetics of Carnosine, D- and L-carnosine were found to be similar in serum and brain after intravenous injection in mice .
Result of Action
The molecular and cellular effects of Carnosine, D-'s action are diverse. It has been found to exert neuroprotective effects in models of neurodegenerative disorders and ischemic injuries . It also shows protection against excitotoxicity and the accumulation of free radicals .
Action Environment
The action of Carnosine, D- can be influenced by environmental factors. For instance, it has been found that Carnosine, D- can act as a buffer to reduce transient pH turbulence and serve as a mobile proton carrier to accelerate the migration and release of H+ within cells, thereby maintaining the stability of intracellular pH and the function of lysosomes .
生化学分析
Biochemical Properties
“Carnosine, D-” has a number of beneficial antioxidant properties. For example, it scavenges reactive oxygen species (ROS) as well as alpha-beta unsaturated aldehydes created by peroxidation of fatty acid cell membranes during oxidative stress . “Carnosine, D-” can oppose glycation, and it can chelate divalent metal ions . It is synthesized by bonding of the amino acids β-alanine and L-histidine, a reaction catalyzed by carnosine synthase .
Cellular Effects
“Carnosine, D-” has been suggested to be involved in acid–base balance, antioxidant defense, and scavenging of lipid peroxidation products . These functions of the dipeptide have generated various expectations as therapeutic interventions, e.g., for the pathologies associated with enhanced generation of lipid peroxidation products .
Molecular Mechanism
“Carnosine, D-” exerts its effects at the molecular level through various mechanisms. It scavenges reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes created by peroxidation of fatty acid cell membranes during oxidative stress . It also opposes glycation and chelates divalent metal ions .
Temporal Effects in Laboratory Settings
It is known that “Carnosine, D-” demonstrates pseudo-first-order kinetics with time-dependent loss of the catecholaldehyde in the presence of the dipeptide .
Metabolic Pathways
“Carnosine, D-” is involved in several metabolic pathways. It is synthesized by the bonding of the amino acids β-alanine and L-histidine, a reaction catalyzed by carnosine synthase .
準備方法
Synthetic Routes and Reaction Conditions: Carnosine is synthesized through the condensation of beta-alanine and histidine. This reaction is catalyzed by the enzyme ATP-dependent carnosine synthase. The reaction conditions typically involve the presence of a biocatalyst and the substrates beta-alanine and histidine .
Industrial Production Methods: Industrial production of carnosine can be achieved through chemical synthesis, extraction from animal tissues, and biosynthesis. Chemical synthesis involves the direct condensation of beta-alanine and histidine under controlled conditions. Extraction from animal tissues involves isolating carnosine from muscle tissues, while biosynthesis utilizes microbial fermentation processes to produce carnosine .
化学反応の分析
Types of Reactions: Carnosine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve scavenging reactive oxygen species and reducing oxidative stress .
Common Reagents and Conditions: Common reagents used in reactions involving carnosine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the dipeptide structure .
Major Products: The major products formed from reactions involving carnosine include oxidized carnosine derivatives and reduced forms of the dipeptide. These products retain some of the biological activities of the parent compound .
科学的研究の応用
Chemistry: In chemistry, carnosine is used as a buffer in various biochemical assays due to its ability to maintain pH stability. It is also studied for its metal-chelating properties, which have applications in analytical chemistry .
Biology: Carnosine is extensively studied in biology for its role in cellular protection. It acts as an antioxidant, protecting cells from oxidative damage. It also has anti-glycation properties, reducing the formation of advanced glycation end-products .
Medicine: In medicine, carnosine is investigated for its potential therapeutic applications. It has shown promise in treating conditions like diabetes, Alzheimer’s disease, and cardiovascular diseases due to its antioxidant and anti-inflammatory properties .
Industry: Carnosine is used in the food and cosmetic industries as a preservative and anti-aging agent. Its ability to scavenge free radicals makes it a valuable ingredient in skincare products .
類似化合物との比較
Anserine: A methylated analog of carnosine found in birds and fish.
Balenine: Another methylated analog present in marine mammals and reptiles.
Homocarnosine: A dipeptide composed of gamma-aminobutyric acid and histidine.
Uniqueness: Carnosine is unique due to its high concentration in human tissues and its broad spectrum of biological activities. Unlike its analogs, carnosine is more prevalent in mammalian tissues and has a wider range of therapeutic applications .
特性
IUPAC Name |
(2R)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)NC(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319103 | |
| Record name | D-Carnosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5853-00-9 | |
| Record name | D-Carnosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5853-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carnosine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Carnosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARNOSINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE2264A962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)



![1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone](/img/new.no-structure.jpg)


![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)
![1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3054085.png)
![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)



